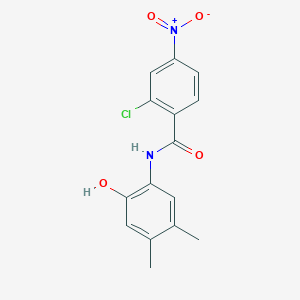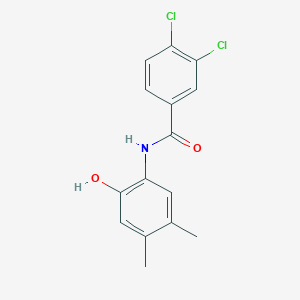
2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide
Overview
Description
2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide, also known as CDNB, is a chemical compound that has been widely used in scientific research due to its unique properties. CDNB is a synthetic substrate that is commonly used in enzyme assays to measure the activity of glutathione S-transferases (GSTs).
Mechanism of Action
2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide is a substrate for GSTs, which catalyze the conjugation of glutathione to the electrophilic center of this compound. This reaction results in the formation of a glutathione-2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide conjugate, which can be measured spectrophotometrically at 340 nm. The rate of this reaction is directly proportional to the activity of GSTs in the sample.
Biochemical and Physiological Effects
This compound has no direct biochemical or physiological effects on its own. However, the measurement of GST activity using this compound has important implications for understanding the role of these enzymes in drug metabolism, carcinogenesis, and other physiological processes.
Advantages and Limitations for Lab Experiments
2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide has several advantages as a substrate for GST activity assays. It is a relatively simple and inexpensive substrate that can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations as well. It is not a selective substrate for GSTs, as it can be metabolized by other enzymes such as esterases and peroxidases. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain assays.
Future Directions
There are several future directions for research involving 2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide. One area of interest is the development of more selective substrates for GSTs that can be used to measure the activity of specific isoforms of these enzymes. Another area of interest is the use of this compound in high-throughput screening assays for the identification of compounds that modulate GST activity. Finally, the use of this compound in in vivo studies to investigate the role of GSTs in drug metabolism and carcinogenesis is an area of active research.
Scientific Research Applications
2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide has been used in numerous scientific studies as a substrate for GST activity assays. GSTs are a family of enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. The measurement of GST activity is important in understanding the role of these enzymes in drug metabolism, carcinogenesis, and other physiological processes. This compound is also used as a model substrate for other enzyme assays, such as esterase and peroxidase activity assays.
properties
IUPAC Name |
2-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-8-5-13(14(19)6-9(8)2)17-15(20)11-4-3-10(18(21)22)7-12(11)16/h3-7,19H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSJGAWDJFLFTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-3-(4-methoxyphenyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-propen-1-amine](/img/structure/B3923501.png)

![ethyl {[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetate](/img/structure/B3923530.png)
![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3923544.png)


![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3923552.png)

![ethyl 3-(3-methoxybenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B3923579.png)


![2-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3923590.png)